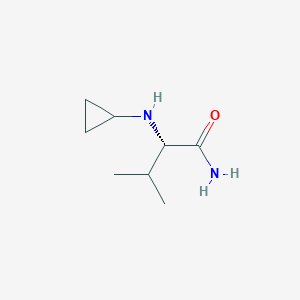
N-CyclopropylL-Z-Valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CyclopropylL-Z-Valinamide is a chemical compound with the IUPAC name benzyl 1-[(cyclopropylamino)carbonyl]-2-methylpropylcarbamate. It has a molecular formula of C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a valinamide moiety.
Méthodes De Préparation
The synthesis of N-CyclopropylL-Z-Valinamide typically involves the reaction of cyclopropylamine with a protected valine derivative. One common synthetic route includes the use of benzyl chloroformate to protect the amino group of valine, followed by the reaction with cyclopropylamine to form the desired product . The reaction conditions often involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
N-CyclopropylL-Z-Valinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-CyclopropylL-Z-Valinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-CyclopropylL-Z-Valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group in its structure is known to enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
N-CyclopropylL-Z-Valinamide can be compared with other similar compounds, such as:
N-CyclopropylL-Valinamide: Similar in structure but lacks the benzyl group, which may affect its binding affinity and biological activity.
N-CyclopropylL-Alaninamide: Contains an alanine moiety instead of valine, leading to differences in its chemical and biological properties.
N-CyclopropylL-Leucinamide: Features a leucine moiety, which may result in different interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which combines a cyclopropyl group with a valinamide moiety, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
(2S)-2-(cyclopropylamino)-3-methylbutanamide |
InChI |
InChI=1S/C8H16N2O/c1-5(2)7(8(9)11)10-6-3-4-6/h5-7,10H,3-4H2,1-2H3,(H2,9,11)/t7-/m0/s1 |
Clé InChI |
LWQDDXRAFJWWQI-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC1CC1 |
SMILES canonique |
CC(C)C(C(=O)N)NC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
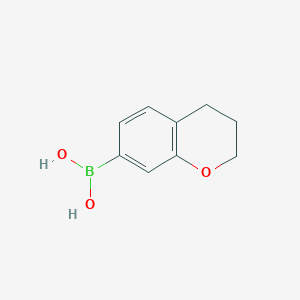
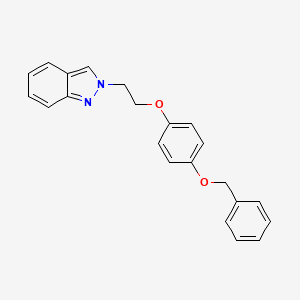
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)


![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)

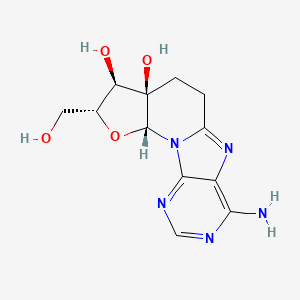
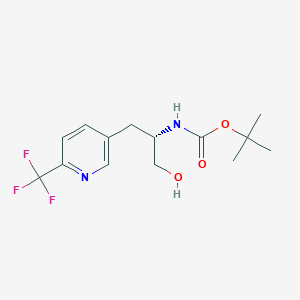
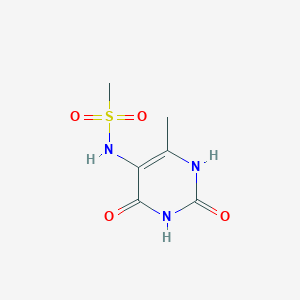
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)


